4-Azido-3-nitrophenol

Vue d'ensemble

Description

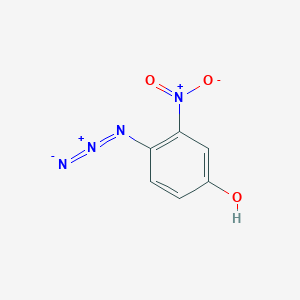

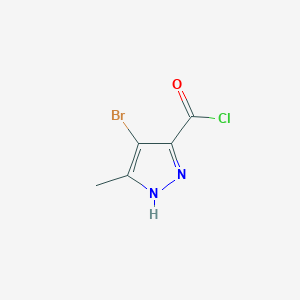

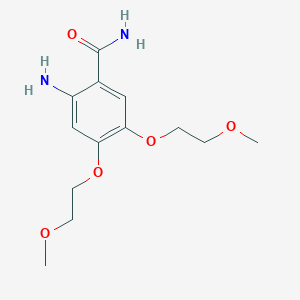

“4-Azido-3-nitrophenol” is a compound that has been used in various chemical reactions . It is also known as “1-fluoro-2-nitro-4-azidobenzene” (FNAB) . It has a molecular formula of C6H3FN4O2 .

Synthesis Analysis

The synthesis of “4-Azido-3-nitrophenol” involves various chemical reactions. One of the methods involves the use of photolinkers to produce the desired chemical linkage upon their photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .

Molecular Structure Analysis

The molecular structure of “4-Azido-3-nitrophenol” is represented by the molecular formula C6H3FN4O2 . It has an average mass of 182.112 Da and a monoisotopic mass of 182.024002 Da .

Chemical Reactions Analysis

“4-Azido-3-nitrophenol” has been used in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Applications De Recherche Scientifique

- Application: This compound is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These are essential requirements of many biochemical assays and chemical syntheses .

- Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .

- Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

- Application: The compound is used in the field of surface engineering .

- Method: The compound is applied to the surface and then photo-irradiated to create the desired chemical linkage .

- Results: The surface becomes activated and can conjugate with biomolecules .

- Application: The compound is used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .

- Method: The compound is applied to the biomolecule and then photo-irradiated to create the desired chemical linkage .

- Results: The biomolecule becomes conjugated with the compound, allowing it to be immobilized .

Bioconjugation and Functionalization of Polymer Surfaces

Surface Engineering

Immobilization of Biomolecules

Rapid Diagnostics

- Application: A compound called “4-Azido-3,5-dinitropyrazole” and its derivatives, which contain the azide group similar to “4-Azido-3-nitrophenol”, are attractive candidates as high-performance energetic materials due to their excellent energetic properties and high nitrogen and oxygen contents .

- Method: The amino group at the 5th position can be converted to the nitroimino group to further enhance their energetic properties .

- Results: High-performance energetic materials consisting of the “4-azido-3,5-dinitropyrazole” moiety linked with “5-nitramino-1,2,4-oxadiazole” through N-methylene-C bridges have been synthesized .

- Application: “Cellulose/β-cyclodextrin hydrogel supported metal nanoparticles” are used as recyclable catalysts in the 4-nitrophenol reduction, Suzuki–Miyaura coupling, and click reactions .

- Method: The metal nanoparticles are supported by a cellulose/β-cyclodextrin hydrogel .

- Results: The nanocomposite hydrogels can be reused for at least 10 times in the 4-nitrophenol reduction, 8 times for Suzuki–Miyaura coupling reaction and 6 times for click reaction, respectively .

Energetic Materials

Catalysis

Orientations Futures

The future directions of “4-Azido-3-nitrophenol” could involve its use in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .

Propriétés

IUPAC Name |

4-azido-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSRALKCZPBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-3-nitrophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)

![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)

![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)